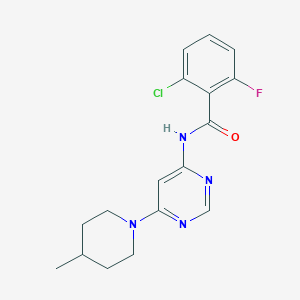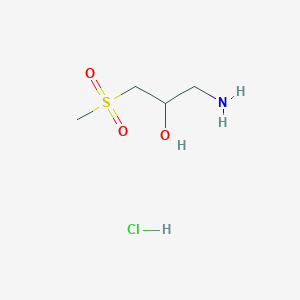
(((2-Nitrobenzyl)oxy)carbonyl)glycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(((2-Nitrobenzyl)oxy)carbonyl)glycine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of glycine, an amino acid that plays a crucial role in the human body.
Wissenschaftliche Forschungsanwendungen
(((2-Nitrobenzyl)oxy)carbonyl)glycine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its structural similarity to glycine.
Industry: Used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
Target of Action
The primary target of the compound (((2-Nitrobenzyl)oxy)carbonyl)glycineIt’s known that similar compounds, referred to as “caged compounds”, are often used in biological systems for the rapid release of biologically-active species at or near their site of action .
Mode of Action
The compound (((2-Nitrobenzyl)oxy)carbonyl)glycine is a type of caged compound. The mode of action of these compounds involves a process known as photolysis, which is the decomposition or separation of molecules by the absorption of light .
In the case of (((2-Nitrobenzyl)oxy)carbonyl)glycine, photolysis involves at least two pathways. In one pathway, a conventional 2-nitrobenzyl type rearrangement takes place to release the photoprotected species via rapid decay of an aci-nitro intermediate . In a second pathway, photodecarboxylation of the starting material occurs, leading only to a slow, minor release of the photoprotected species .
Biochemical Pathways
The biochemical pathways affected by (((2-Nitrobenzyl)oxy)carbonyl)glycine are related to its photolysis process. The compound, when exposed to light, undergoes a rearrangement that releases a photoprotected species . This process can affect various biochemical pathways depending on the nature of the photoprotected species released.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (((2-Nitrobenzyl)oxy)carbonyl)glycineSimilar caged compounds are known to have unique pharmacokinetic properties due to their ability to release biologically active species upon exposure to light .
Result of Action
The result of the action of (((2-Nitrobenzyl)oxy)carbonyl)glycine is the release of a photoprotected species upon exposure to light . This release can have various molecular and cellular effects depending on the nature of the photoprotected species and the biological system in which the compound is used.
Action Environment
The action, efficacy, and stability of (((2-Nitrobenzyl)oxy)carbonyl)glycine can be influenced by various environmental factors. For instance, the extent to which photodecarboxylation contributes to the release of the photoprotected species is affected by the nature of buffer salts in the irradiated solution . It was found to be more prominent in an amine-based buffer (MOPS) than in phosphate buffer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Nitrobenzyl)oxy)carbonyl)glycine typically involves the protection of the amino group of glycine with a (((2-nitrobenzyl)oxy)carbonyl) group. This protection is achieved through a reaction between glycine and (((2-nitrobenzyl)oxy)carbonyl) chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions .
Industrial Production Methods
Industrial production methods for (((2-Nitrobenzyl)oxy)carbonyl)glycine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
(((2-Nitrobenzyl)oxy)carbonyl)glycine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group.
Substitution: The (((2-nitrobenzyl)oxy)carbonyl) group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a palladium catalyst for reduction reactions, and bases like sodium hydroxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amino group, while substitution reactions can yield various derivatives depending on the substituent used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(((2-Nitrobenzyl)oxy)carbonyl)alanine: Similar in structure but with an alanine backbone instead of glycine.
(((2-Nitrobenzyl)oxy)carbonyl)serine: Contains a serine backbone, offering different biochemical properties.
(((2-Nitrobenzyl)oxy)carbonyl)valine: Features a valine backbone, providing unique interactions in biological systems.
Uniqueness
(((2-Nitrobenzyl)oxy)carbonyl)glycine is unique due to its glycine backbone, which is a simple amino acid with significant biological importance. This simplicity allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
2-[(2-nitrophenyl)methoxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c13-9(14)5-11-10(15)18-6-7-3-1-2-4-8(7)12(16)17/h1-4H,5-6H2,(H,11,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSZZOALJWWTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)NCC(=O)O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-(6-methyl-3,4-dihydro-2H-chromen-2-yl)methanone;hydrochloride](/img/structure/B2381613.png)



![Methyl 2-(2,5-dichlorobenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2381623.png)


![2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one hydrobromide](/img/structure/B2381627.png)
![(1S,4R,5R)-5-Methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride](/img/structure/B2381628.png)

![(3As,6aR)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[3,4-d][1,2]thiazole 1,1-dioxide;hydrochloride](/img/structure/B2381632.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazol-3-amine hydrochloride](/img/structure/B2381633.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,4-dioxopyrrolidin-1-yl)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2381636.png)
